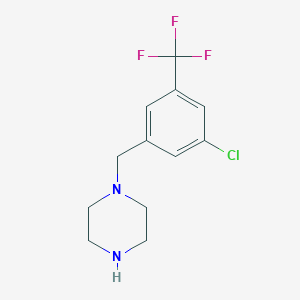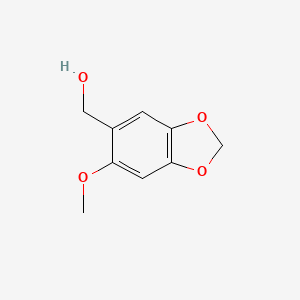
5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, a methoxyethoxy group, and a methylpentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylpentane-1-sulfonyl chloride with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Aplicaciones Científicas De Investigación
5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonothioate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: A glycol ether used as a solvent and in the synthesis of various chemicals.
2-Methoxyethoxymethyl chloride: Used as an OH-protecting reagent in organic synthesis.
(2-Methoxyethoxy)acetic acid: A metabolite used as a biomarker for exposure to certain chemicals.
Uniqueness
5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a methoxyethoxy substituent. This combination imparts specific reactivity and properties that are not found in simpler compounds like 2-methoxyethanol or 2-methoxyethoxymethyl chloride. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C9H19ClO4S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
5-(2-methoxyethoxy)-3-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-9(4-8-15(10,11)12)3-5-14-7-6-13-2/h9H,3-8H2,1-2H3 |
Clave InChI |
BCZLFTIBUDWDIV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOCCOC)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)

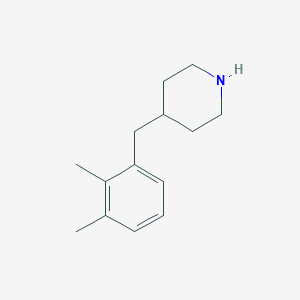

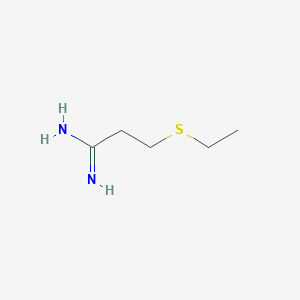
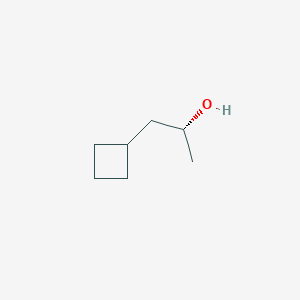
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)
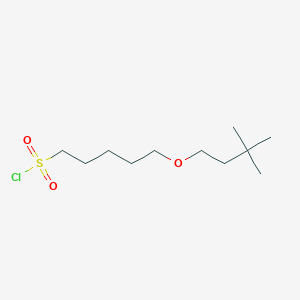
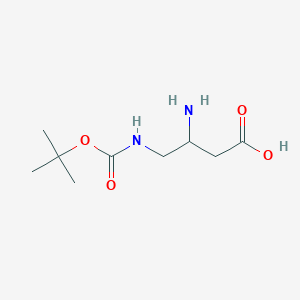
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
